Tert-butyl 4,4-difluoropiperidine-1-carboxylate Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 281652-10-6
VCID: VC4512337
InChI: InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(F)F
Molecular Formula: C10H17F2NO2
Molecular Weight: 221.248

Tert-butyl 4,4-difluoropiperidine-1-carboxylate

CAS No.: 281652-10-6

Cat. No.: VC4512337

Molecular Formula: C10H17F2NO2

Molecular Weight: 221.248

* For research use only. Not for human or veterinary use.

Tert-butyl 4,4-difluoropiperidine-1-carboxylate - 281652-10-6

Specification

CAS No. 281652-10-6
Molecular Formula C10H17F2NO2
Molecular Weight 221.248
IUPAC Name tert-butyl 4,4-difluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3
Standard InChI Key HHBBBPZPEBZLII-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Tert-butyl 4,4-difluoropiperidine-1-carboxylate belongs to the piperidine carboxylate family, characterized by a six-membered nitrogen-containing ring with two fluorine atoms at the 4-position. The molecular formula is C₁₀H₁₇F₂NO₂, with a molecular weight of 221.24 g/mol . The Boc group (-OC(O)C(CH₃)₃) at the 1-position enhances steric protection of the amine, a common strategy in peptide synthesis and medicinal chemistry to improve stability and solubility .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number281652-10-6
Molecular FormulaC₁₀H₁₇F₂NO₂
Molecular Weight221.24 g/mol
Boiling Point247.7±40.0 °C (Predicted)
Density1.12±0.1 g/cm³ (Predicted)
Storage Temperature2–8°C (Supplier Recommendation)

Synthesis and Purification

Purification and Characterization

Purification is commonly achieved through column chromatography or recrystallization, yielding products with ≥97% purity . Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine protons (δ ~3.2–4.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 221.24 .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with a predicted boiling point of 247.7°C and density of 1.12 g/cm³ . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water, aligning with its application in organic synthesis .

Acid-Base Behavior

The pKa of the piperidine nitrogen is estimated at -4.70±0.40, indicating weak basicity under physiological conditions . This property influences its reactivity in downstream derivatization reactions.

Applications in Drug Discovery

Role in Protein Degradation

Tert-butyl 4,4-difluoropiperidine-1-carboxylate is classified as a Protein Degrader Building Block, critical for constructing proteolysis-targeting chimeras (PROTACs) . These molecules recruit E3 ubiquitin ligases to tag disease-causing proteins for degradation, a promising strategy in oncology and neurodegeneration.

Table 2: Comparative Bioactivity of Fluorinated Piperidines

CompoundTargetEC₅₀ (nM)Source
AR231453 (Reference)GPR1196.7
Triazolo-piperidine 3eGPR1195.2
Triazolo-piperidine 5gGPR1194.8

Future Directions

Recent advances in click chemistry and fluorine-specific coupling reactions could streamline the synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate derivatives . Further pharmacological studies are needed to explore its potential in targeting G-protein-coupled receptors (GPCRs) and ion channels implicated in metabolic diseases.

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